molecular formula C12H24N2O2 B1415443 tert-butyl N-[4-(cyclopropylamino)butyl]carbamate CAS No. 1935166-49-6

tert-butyl N-[4-(cyclopropylamino)butyl]carbamate

Cat. No.: B1415443
CAS No.: 1935166-49-6
M. Wt: 228.33 g/mol
InChI Key: SXCQYTPRZAUQRQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a butyl chain.

Preparation Methods

The synthesis of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The general synthetic route includes the reaction of tert-butyl dicarbonate (Boc2O) with the corresponding amine in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also employ catalysts to enhance the reaction rate and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate involves the interaction of its carbamate group with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The cyclopropylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[4-(cyclopropylamino)butyl]carbamate include:

The uniqueness of this compound lies in its combination of a cyclopropylamino group and a tert-butyl carbamate group, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.

Biological Activity

Tert-butyl N-[4-(cyclopropylamino)butyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclopropylamine in the presence of appropriate coupling agents. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the purity of the synthesized compound.

Enzyme Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of specific enzymes. For instance, compounds containing similar structural motifs have been shown to inhibit cytochrome P450 enzymes, particularly CYP24A1, which is involved in vitamin D metabolism. In a study involving cyclopropylamine derivatives, it was reported that these compounds exhibited selective inhibition of CYP24A1 over CYP27B1, demonstrating their potential as therapeutic agents for conditions related to vitamin D dysregulation .

Anticancer Activity

Research has indicated that certain derivatives of tert-butyl carbamate exhibit anticancer properties. For example, compounds with a cyclopropylamine moiety have been evaluated for their effects on human promyeloid leukemia (HL-60) cell differentiation. These studies suggest that such compounds can induce differentiation in cancer cells similarly to established treatments like 1,25(OH)₂D₃, indicating a potential pathway for therapeutic development .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile and efficacy of this compound. For instance, a hemolysis assay tested the compound's effects on human red blood cells, revealing that concentrations below 100 µM did not induce significant hemolysis, suggesting a favorable safety margin for further therapeutic exploration .

Comparative Studies

CompoundIC50 (µM)Target EnzymeRemarks
This compoundTBDCYP24A1Selective inhibition observed
Cyclopropylamine derivative80CYP24A1Comparable efficacy to established inhibitors

The mechanisms by which this compound exerts its biological effects are likely multifaceted. The inhibition of enzymes such as CYP24A1 can lead to altered metabolic pathways that affect cellular proliferation and differentiation. Molecular docking studies have provided insights into how this compound interacts at the molecular level with target enzymes, potentially guiding future modifications for enhanced efficacy .

Properties

IUPAC Name

tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-13-10-6-7-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCQYTPRZAUQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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